O‑Linked vs. N‑Linked Triazolopyridazine c-Met Inhibition and CYP450 Time-Dependent Inhibition Liability
The O-linked triazolopyridazine series, which includes the 6-yloxy substitution pattern of the target compound, demonstrates nanomolar c-Met kinase inhibition but is associated with time-dependent inhibition (TDI) of cytochrome P450 enzymes. In the seminal Amgen study, this TDI liability was a key driver for the shift to the N-linked series, which eliminated the TDI signal while maintaining c-Met potency [1]. This establishes that for researchers prioritizing ADME safety profiling, the O-linked scaffold offers a distinct mechanistic probe for CYP TDI structure–toxicity relationship studies, whereas N-linked analogs serve as the progression candidate scaffold [1].
| Evidence Dimension | c-Met kinase inhibition (IC50) and CYP3A4 time-dependent inhibition |
|---|---|
| Target Compound Data | O-linked triazolopyridazine series: c-Met IC50 in the nanomolar range; CYP3A4 TDI positive (time-dependent inactivation observed) |
| Comparator Or Baseline | N-linked triazolopyridazine series (e.g., compound 24): c-Met IC50 in the nanomolar range; CYP3A4 TDI negative (no time-dependent inactivation) |
| Quantified Difference | Both series equipotent on c-Met (nanomolar IC50); TDI: positive (O-linked) vs. negative (N-linked) – qualitative binary difference with profound ADME consequence |
| Conditions | Biochemical c-Met kinase inhibition assay; human liver microsome CYP3A4 TDI assay (Boezio et al., 2009) |
Why This Matters
Procurement of the O-linked compound is essential for research programs investigating CYP TDI structure–toxicity relationships, as the N-linked analogs lack this phenotypic feature and cannot serve as experimental surrogates.
- [1] Boezio, A. A. et al. Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. Bioorg. Med. Chem. Lett. 19, 6307–6312 (2009). View Source
